1-(BENZYLSULFONYL)-4-PHENETHYLPIPERAZINE

Description

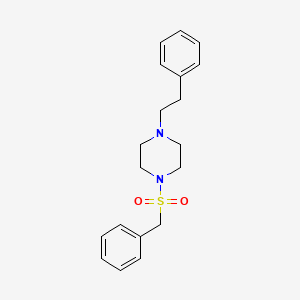

1-(Benzylsulfonyl)-4-phenethylpiperazine is a piperazine derivative featuring a benzylsulfonyl group at the 1-position and a phenethyl substituent at the 4-position.

Properties

IUPAC Name |

1-benzylsulfonyl-4-(2-phenylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-24(23,17-19-9-5-2-6-10-19)21-15-13-20(14-16-21)12-11-18-7-3-1-4-8-18/h1-10H,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARISIHTJJGYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZYLSULFONYL)-4-PHENETHYLPIPERAZINE typically involves the reaction of benzylsulfonyl chloride with 4-phenethylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(BENZYLSULFONYL)-4-PHENETHYLPIPERAZINE can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfide derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(BENZYLSULFONYL)-4-PHENETHYLPIPERAZINE has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(BENZYLSULFONYL)-4-PHENETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Hypothetically calculated based on structural analogs.

Key Structural and Functional Differences

Sulfonyl vs. Sulfinyl/Sulfanyl Groups: The sulfonyl group in the target compound is fully oxidized, enhancing polarity and hydrogen-bond acceptor capacity compared to sulfinyl () or sulfanyl () analogs. This increases solubility in polar solvents but may reduce membrane permeability .

Bulky substituents like naphthyl () or benzhydryl () may sterically hinder interactions with compact binding pockets .

In contrast, the nitro group () is electron-withdrawing, altering electronic profiles of adjacent aromatic systems .

H-Bonding Capacity: The carboxamide in introduces additional H-bond acceptors/donors, enhancing affinity for targets like kinases or GPCRs compared to the target compound .

Research Findings and Implications

Solubility and Stability

- The benzylsulfonyl group in the target compound likely improves aqueous solubility compared to thioether or sulfinyl analogs, as seen in structurally related compounds .

- Higher molecular weight analogs (e.g., , .66 g/mol) may exhibit reduced solubility, requiring formulation adjustments for in vivo studies .

Q & A

Q. What are the recommended synthetic methodologies for 1-(benzylsulfonyl)-4-phenethylpiperazine, and how can reaction conditions be optimized?

The synthesis of piperazine derivatives with sulfonyl groups typically involves nucleophilic substitution or coupling reactions. A general procedure involves reacting 1-(benzylsulfonyl)piperazine with phenethyl halides (e.g., bromides or chlorides) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DCM or DMF under reflux . Optimization includes:

- Temperature control : 50–80°C to balance reaction rate and side-product formation.

- Solvent selection : DCM for faster kinetics, DMF for higher solubility of intermediates.

- Catalyst use : Triethylamine or DIEA to enhance nucleophilicity .

Example protocol :

Dissolve 1-(benzylsulfonyl)piperazine (1 eq) and phenethyl bromide (1.2 eq) in DCM.

Add DIEA (2 eq) and stir at 60°C for 12–24 hours.

Purify via column chromatography (hexane/EtOAc gradient).

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : Confirm substitution patterns (e.g., benzylsulfonyl protons at δ 3.5–4.5 ppm in ¹H NMR; aromatic carbons at 120–140 ppm in ¹³C NMR) .

- HRMS : Validate molecular weight (e.g., calculated for C₁₉H₂₃N₂O₂S: 355.14 g/mol).

- X-ray crystallography : Resolve 3D conformation and sulfonyl-piperazine dihedral angles (e.g., bond angles ~110° between sulfonyl group and piperazine ring) .

Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.3–7.5 (benzyl aromatic), δ 2.8 (piperazine CH₂) | |

| X-ray | Dihedral angle: 112° between sulfonyl and piperazine |

Q. What preliminary biological activities have been reported for structurally similar piperazine-sulfonyl compounds?

Related compounds show:

- Antimalarial activity : Chalcone derivatives with benzylsulfonyl groups exhibit IC₅₀ values of 1–10 µM against Plasmodium falciparum .

- Enzyme inhibition : Piperazine-sulfonyl analogs inhibit tyrosine phosphatase (PTP1B) with Ki values < 100 nM, relevant for obesity/diabetes research .

- Receptor binding : Sigma-1 receptor antagonists (e.g., Ki = 15 nM) demonstrate potential in neuropharmacology .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target specificity?

SAR studies on analogous compounds reveal:

- Sulfonyl group modifications : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition but reduce solubility .

- Phenethyl substituents : Bulky groups (e.g., 4-Cl) improve receptor binding but may increase metabolic instability .

Strategy :

Synthesize derivatives with varied sulfonyl (e.g., tosyl, mesyl) and phenethyl substituents.

Test in vitro binding (SPR, fluorescence polarization) and metabolic stability (microsomal assays).

Q. How can computational methods predict the binding mode of this compound to therapeutic targets?

- Molecular docking : Use tools like AutoDock Vina to model interactions with PTP1B (PDB: 2QBP). Key residues: Asp48 (hydrogen bonding with sulfonyl) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding).

- Pharmacophore modeling : Identify essential features (e.g., sulfonyl oxygen as hydrogen bond acceptor).

Q. How should researchers resolve contradictions in reported bioactivity data for piperazine-sulfonyl derivatives?

Case example: One study reports IC₅₀ = 2 µM for antimalarial activity , while another shows no activity at 10 µM . Resolution steps :

Standardize assays : Use synchronized P. falciparum cultures and consistent inoculum sizes.

Control variables : Compare solvent effects (DMSO vs. ethanol) and incubation times.

Validate purity : Ensure compounds are >95% pure via HPLC before testing .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Continuous flow reactors : Improve yield (from 23% to 65%) and reduce reaction time .

- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.

- Crystallization optimization : Use anti-solvent (hexane) addition to enhance purity .

Q. How do spectroscopic artifacts (e.g., tautomerism) complicate the characterization of this compound?

- Dynamic NMR : Detect rotational barriers in sulfonyl-piperazine bonds (e.g., coalescence temperature ~−30°C).

- VT-NMR : Resolve overlapping peaks by varying temperature (e.g., 25°C to 60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.